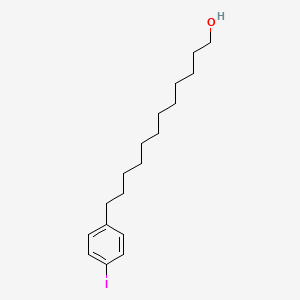

12-(p-Iodophenyl)dodecanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

167634-94-8 |

|---|---|

Molecular Formula |

C18H29IO |

Molecular Weight |

388.3 g/mol |

IUPAC Name |

12-(4-iodophenyl)dodecan-1-ol |

InChI |

InChI=1S/C18H29IO/c19-18-14-12-17(13-15-18)11-9-7-5-3-1-2-4-6-8-10-16-20/h12-15,20H,1-11,16H2 |

InChI Key |

BPIAUJNGDUSASC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCCCCCO)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 12 P Iodophenyl Dodecanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. For 12-(p-Iodophenyl)dodecanol, two primary strategic disconnections are considered:

Carbon-Carbon (C-C) Bond Disconnection: The most logical disconnection is the bond between the aromatic ring and the aliphatic chain. This approach simplifies the molecule into two key synthons: a p-iodophenyl component and a 12-carbon aliphatic chain. This strategy allows for the independent synthesis and functionalization of both fragments before their eventual coupling.

Carbon-Oxygen (C-O) Bond Disconnection: An alternative disconnection involves the terminal alcohol functionality. This is viewed as a functional group interconversion, where the primary alcohol is retrosynthetically converted to a more stable precursor, typically a carboxylic acid or its ester derivative. This places the synthetic challenge on the formation of 12-(p-iodophenyl)dodecanoic acid, which can then be reduced in the final step.

These two approaches form the basis for the multistep synthetic routes discussed in the following sections.

Multistep Synthetic Routes to the Core Structure

Building upon the retrosynthetic analysis, several multistep pathways can be devised to construct the this compound molecule.

This strategy involves synthesizing the 12-phenyldodecanol core first, followed by a late-stage iodination of the aromatic ring. A potential route begins with the alkylation of benzene (B151609) with a 12-carbon chain containing a terminal functional group that can be converted to an alcohol. For example, Friedel-Crafts acylation of benzene with dodecanoyl chloride, followed by reduction of the resulting ketone, would yield 1-phenyldodecane. Subsequent steps would be required to introduce the alcohol at the terminal (C12) position, which complicates this specific approach.

A more direct route would start with a precursor like 12-phenyldodecanoic acid. This intermediate can be subjected to electrophilic aromatic substitution to introduce the iodine atom at the para position. Reagents such as N-Iodosuccinimide (NIS) in the presence of an acid catalyst can achieve this regioselective iodination. The final step would then be the reduction of the carboxylic acid to the primary alcohol.

Alkylation strategies focus on forming the C-C bond between the iodinated aromatic ring and the dodecanol (B89629) chain. Modern cross-coupling reactions are particularly effective for this purpose, offering high yields and selectivity.

The Kumada coupling is a viable method, involving the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org In this context, a p-iodophenyl Grignard reagent (p-Iodo-Ph-MgBr), prepared from 1,4-diiodobenzene, could be coupled with a 12-carbon alkyl halide bearing a protected alcohol at the terminus, such as 12-bromo-1-(tert-butyldimethylsilyloxy)dodecane. Subsequent deprotection would yield the target alcohol.

Similarly, the Suzuki-Miyaura coupling offers a robust alternative. libretexts.orgorganic-chemistry.orgharvard.eduyoutube.com This reaction couples an organoboron compound with an organic halide. libretexts.org A plausible route would involve the reaction of p-iodophenylboronic acid with 1-bromo-12-hydroxydodecane (with the alcohol group protected) in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The mild conditions and tolerance of various functional groups make the Suzuki coupling a highly attractive method. youtube.com

The final step in many synthetic routes to this compound is the reduction of a carboxylic acid or ester precursor, namely 12-(p-iodophenyl)dodecanoic acid or its methyl/ethyl ester.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and highly effective reducing agent for converting carboxylic acids and esters to primary alcohols. libretexts.orgchemguide.co.ukidc-online.comdifferencebetween.com The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukquora.com LiAlH₄ first reacts with the acidic proton of the carboxylic acid, followed by reduction of the resulting carboxylate salt to the alcohol. chemistrysteps.com Despite its effectiveness, LiAlH₄ is highly reactive, reacting violently with water, and requires careful handling under inert conditions. libretexts.orgchemguide.co.uk

Borane (B79455) (BH₃): Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BMS), is another excellent reagent for the reduction of carboxylic acids. libretexts.orgorganic-chemistry.org It offers the advantage of being more chemoselective than LiAlH₄, generally not reducing esters, amides, or nitro groups under conditions where it reduces carboxylic acids. nih.gov The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol. organic-chemistry.org While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not reactive enough to reduce carboxylic acids on its own. chemguide.co.ukdifferencebetween.com

| Reducing Agent | Typical Solvent | Reactivity | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Very High | Highly effective for acids and esters | Reacts violently with water; less chemoselective |

| Borane (BH₃·THF or BMS) | THF, Ethereal Solvents | High (for acids) | Chemoselective for carboxylic acids | Can be sensitive to air and moisture |

| Sodium Borohydride (NaBH₄) | Protic Solvents (e.g., Ethanol) | Low (for acids) | Safer and easier to handle | Ineffective for reducing carboxylic acids |

Novel Synthetic Route Development and Optimization

Modern synthetic chemistry emphasizes not only the efficiency of a reaction but also its environmental impact and sustainability.

The synthesis of this compound can be optimized by applying the 12 Principles of Green Chemistry. yale.edupaperpublications.orgijfmr.comrroij.com

Prevention of Waste: Routes utilizing catalytic cross-coupling reactions (Suzuki, Kumada) are superior to those using stoichiometric reagents, as they generate less inorganic waste. yale.edupaperpublications.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials into the final product. paperpublications.orggreenchemistry-toolkit.org Cross-coupling reactions generally have a higher atom economy than multi-step classical methods that may involve protection and deprotection steps.

Safer Solvents and Auxiliaries: Traditional syntheses often employ hazardous solvents like chlorinated hydrocarbons or highly flammable ethers. ijfmr.com Developing routes that use greener solvents (e.g., water, ethanol, or even solvent-free conditions) is a key goal. ijfmr.com For instance, recent advancements have enabled Suzuki couplings of alkyl halides in aqueous conditions. nih.gov

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric ones. yale.edupaperpublications.org This applies to both the C-C bond-forming steps (Pd or Ni catalysis) and potentially the reduction step. While LiAlH₄ and borane are stoichiometric, research into the catalytic hydrogenation or hydrosilylation of carboxylic acids using earth-abundant metals like manganese offers a greener future alternative. nih.govacs.orgresearchgate.net

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Choose high-yield catalytic reactions over stoichiometric ones to minimize byproducts. |

| Atom Economy | Prioritize addition and coupling reactions over substitutions with poor leaving groups. |

| Safer Solvents | Replace anhydrous ethers and chlorinated solvents with greener alternatives like 2-MeTHF, or explore aqueous reaction conditions. |

| Catalysis | Utilize Pd/Ni-catalyzed cross-coupling. Explore catalytic reduction methods as alternatives to stoichiometric hydrides. |

| Reduce Derivatives | Design routes that avoid the need for protecting groups on the alcohol moiety, if possible. |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound, a molecule characterized by a long aliphatic chain terminating in a primary alcohol and a para-iodophenyl group at the opposing end, presents several challenges and opportunities for stereoselective and regioselective control. The specific synthetic route chosen will dictate the key steps where such control is paramount.

Regioselective Functionalization of a Dodecane (B42187) Diol Precursor:

One potential synthetic strategy involves the regioselective functionalization of a symmetrical or asymmetrical dodecane diol. For instance, starting with 1,12-dodecanediol (B52552), the selective modification of one of the two primary hydroxyl groups is a critical challenge due to their equivalent reactivity. Organocatalytic approaches have shown promise in the selective functionalization of diols. organic-chemistry.orggoogle.com Catalytic systems based on diarylborinic acids, for example, have been demonstrated to effectively catalyze the monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols with high regioselectivity. nih.gov While direct application to long-chain α,ω-diols is less common, the principles of selective protection-deprotection strategies remain a viable, albeit less atom-economical, approach. A typical sequence would involve:

Monoprotection: Statistical monoprotection of 1,12-dodecanediol with a suitable protecting group (e.g., tert-butyldimethylsilyl ether, TBDMS) to yield 12-(tert-butyldimethylsilyloxy)dodecan-1-ol.

Activation: Conversion of the remaining free hydroxyl group to a good leaving group, such as a tosylate or mesylate.

Coupling: Nucleophilic substitution with a p-iodophenyl organometallic reagent.

Deprotection: Removal of the protecting group to unveil the primary alcohol.

Stereoselective Reduction of a Ketone Precursor:

An alternative approach that introduces considerations of stereoselectivity would involve the synthesis of a ketone precursor, such as 12-(p-iodophenyl)dodecan-2-one. The subsequent reduction of the ketone to the corresponding secondary alcohol would necessitate stereocontrol if a chiral center is desired at a position other than C12. While the target molecule is a primary alcohol, the synthesis of related chiral secondary alcohols is a well-established field. Asymmetric reduction of ketones can be achieved with high enantioselectivity using chiral reducing agents such as those derived from boranes (e.g., Corey-Bakshi-Shibata reduction) or through catalytic asymmetric hydrogenation.

Regioselectivity in Cross-Coupling Reactions:

In the context of cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, regioselectivity is primarily determined by the structure of the starting materials. For instance, in a Suzuki-Miyaura coupling between a boronic acid derivative of dodecanol and 1,4-diiodobenzene, the regioselectivity of the coupling is inherently controlled. However, if a dihaloarene with different halogens were used, regioselective coupling could be achieved based on the differential reactivity of the carbon-halogen bonds.

Catalyst Development for Key Transformations

The development of efficient catalysts is crucial for the key bond-forming steps in the synthesis of this compound, particularly for carbon-carbon bond formation through cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for the formation of aryl-alkyl bonds. A plausible route to this compound would involve the coupling of an ω-borylated dodecanol derivative with p-diiodobenzene or p-iodobromobenzene. The development of palladium catalysts for the coupling of alkylboron reagents with aryl halides has been a significant area of research. mdpi.comnih.govnih.gov Key considerations in catalyst design include:

Ligand Design: Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the challenging oxidative addition and reductive elimination steps involving alkyl groups. Dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have demonstrated high activity and broad substrate scope for such transformations. nih.gov

Palladium Precatalyst: The choice of palladium precatalyst can influence reaction efficiency and catalyst stability. Precatalysts that readily form the active Pd(0) species are generally preferred.

Base and Solvent System: The base plays a critical role in the transmetalation step, and its choice can significantly impact the reaction outcome. A variety of bases, including carbonates, phosphates, and hydroxides, have been utilized. The solvent system must be capable of dissolving both the polar and nonpolar reactants.

| Catalyst System | Ligand | Typical Substrates | Key Advantages |

| Pd(OAc)₂ / PCy₃ | Tricyclohexylphosphine | Unactivated alkyl bromides | Effective for unactivated alkyl halides at room temperature. nih.gov |

| PdCl₂(dppf)·CH₂Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | Alkyltrifluoroborates and aryl halides/triflates | Broad scope and good yields for a range of functionalities. mdpi.com |

| Pd₂(dba)₃ / SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Aryl chlorides and bromides | High activity and stability, allowing for low catalyst loadings. nih.gov |

Nickel-Catalyzed Negishi Coupling:

The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is another excellent candidate for the synthesis of this compound. organic-chemistry.orgnih.govnih.gov A potential route would be the coupling of a 12-halo-dodecanol with a p-iodophenylzinc reagent or the coupling of a dodecylzinc reagent with a dihaloarene. Nickel catalysts have emerged as a powerful alternative to palladium, particularly for the coupling of alkyl nucleophiles. organic-chemistry.orgnih.govnih.gov

Advantages of nickel catalysts in this context include:

Overcoming Isomerization: Nickel catalysts have been shown to be effective in cross-coupling reactions involving secondary alkylzinc halides, overcoming issues of isomerization that can plague palladium-catalyzed systems. organic-chemistry.orgnih.gov

Functional Group Tolerance: Modern nickel catalyst systems exhibit excellent functional group tolerance, accommodating sensitive functionalities in the substrates. organic-chemistry.org

Cost-Effectiveness: Nickel is a more earth-abundant and less expensive metal than palladium.

Nitrogen-based ligands, such as terpyridine derivatives, have been shown to be particularly effective for nickel-catalyzed Negishi couplings of secondary alkylzinc halides with aryl iodides. organic-chemistry.org

Purification and Isolation Techniques in Synthetic Protocols

The purification and isolation of this compound from reaction mixtures require techniques that can effectively separate the target molecule from starting materials, reagents, and byproducts. The bifunctional nature of the molecule, with a long, nonpolar aliphatic chain and a polar alcohol group, as well as a heavy iodo-aromatic moiety, informs the choice of purification methods.

Crystallization:

Crystallization is a powerful technique for the purification of solid organic compounds. google.commatec-conferences.orguct.ac.zaesisresearch.org Given the likely solid nature of this compound at room temperature, crystallization would be a primary method for obtaining a high-purity product. The choice of solvent is critical for successful crystallization.

Solvent Selection: A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a molecule with both polar and nonpolar regions, a single solvent or a binary solvent system may be effective. Alcohols (e.g., ethanol, isopropanol) or mixtures of a nonpolar solvent (e.g., hexane (B92381), heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), acetone) are likely candidates. google.comrochester.edu

Procedure: The crude product would be dissolved in a minimal amount of the hot solvent, followed by slow cooling to induce crystallization. The resulting crystals would then be isolated by filtration, washed with a small amount of cold solvent, and dried. uct.ac.zaesisresearch.org

| Solvent/Solvent System | Rationale |

| Heptane/Ethanol | The long alkyl chain suggests good solubility in hot heptane, while the alcohol functionality would be less soluble at lower temperatures. Ethanol can be used to modulate polarity. google.com |

| Toluene | The aromatic ring may enhance solubility in toluene, and crystallization could be induced by cooling or the addition of a non-polar co-solvent. |

| Acetone/Water | Acetone would dissolve the compound, and the slow addition of water as an anti-solvent could induce crystallization. |

Chromatographic Techniques:

Column chromatography is an indispensable tool for the purification of organic compounds, especially when crystallization is not effective or for the separation of closely related impurities.

Silica (B1680970) Gel Chromatography: Standard silica gel chromatography would be a suitable method. The choice of eluent would be critical to achieve good separation. A gradient elution, starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or dichloromethane, would likely be effective. The nonpolar alkyl-aryl portion of the molecule would have a lower affinity for the polar silica gel, while the terminal alcohol group would increase its retention.

Reversed-Phase Chromatography: For more challenging separations, reversed-phase chromatography, using a nonpolar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., methanol/water or acetonitrile/water), could be employed. In this technique, the elution order would be reversed compared to normal-phase chromatography.

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative HPLC is an option, although it is generally more expensive and less scalable than other methods.

The progress of the purification can be monitored by thin-layer chromatography (TLC) or analytical HPLC to ensure the effective removal of impurities.

Chemical Reactivity and Derivatization Studies of 12 P Iodophenyl Dodecanol

Reactivity at the Aryl Iodide Moiety

The carbon-iodine bond in the p-iodophenyl group is the most reactive site on the aromatic ring, serving as a key handle for introducing molecular complexity through various coupling and substitution reactions.

Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki)

The aryl iodide group of 12-(p-Iodophenyl)dodecanol is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene, such as butyl acrylate, in the presence of a palladium catalyst and a base. This reaction would yield a substituted cinnamate (B1238496) derivative, extending the conjugation of the aromatic system. Typical conditions involve catalysts like palladium acetate (B1210297) with a phosphine (B1218219) ligand. researchgate.net

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira coupling of this compound with an alkyne like phenylacetylene (B144264) is typically achieved using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgrsc.org This method is highly efficient for synthesizing aryl-alkyne structures under mild conditions. beilstein-journals.org Recent advancements have even explored solvent-free Sonogashira reactions via ball milling, highlighting the versatility of this transformation. researchgate.net

Suzuki Coupling: The Suzuki coupling is a powerful method for forming biaryl structures by reacting the aryl iodide with an organoboron compound, such as an arylboronic acid. organic-chemistry.org The reaction of this compound with phenylboronic acid, catalyzed by a palladium complex with ligands like triphenylphosphine, would produce a biphenyl (B1667301) derivative. This reaction is valued for its mild conditions and the low toxicity of its boron-containing reagents. researchgate.net

Table 1: Representative Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Heck | Butyl acrylate | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Butyl (E)-3-(4-(12-hydroxydodecyl)phenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 12-(4-(Phenylethynyl)phenyl)dodecan-1-ol |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 12-([1,1'-Biphenyl]-4-yl)dodecan-1-ol |

Nucleophilic Aromatic Substitution Investigations

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups, and for the leaving group to be highly electronegative. nih.govmdpi.com The general reactivity order for halides in SNAr reactions is often F > Cl > Br > I. nih.gov

The iodophenyl group in this compound lacks strong electron-withdrawing substituents, making the aromatic ring electron-rich and thus not highly susceptible to nucleophilic attack. Consequently, SNAr reactions on this substrate are generally challenging and less favorable compared to palladium-catalyzed cross-coupling reactions. For a successful substitution to occur, harsh reaction conditions or the use of highly reactive nucleophiles would likely be necessary.

Radical Reactions Involving Aryl Halides

Aryl halides can participate in radical reactions, often initiated by photolysis, radiolysis, or chemical initiators. One prominent example is the SRN1 (substitution nucleophilic, radical, unimolecular) reaction. This multi-step process involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. While feasible, these reactions can sometimes be less selective than transition-metal-catalyzed processes. Another common radical reaction is the reduction of the aryl iodide to the corresponding arene, which can be achieved using a radical initiator and a hydrogen atom donor.

Transformations of the Dodecanol (B89629) Chain and Hydroxyl Group

The primary hydroxyl group at the end of the C12 alkyl chain offers a secondary site for chemical modification, reacting in ways characteristic of long-chain fatty alcohols. wikipedia.org

Esterification and Etherification Reactions

Esterification: The terminal hydroxyl group of this compound can be readily converted into an ester. This can be accomplished through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, by using a more reactive acylating agent like an acid chloride or an anhydride (B1165640) in the presence of a base. For instance, reacting the alcohol with acetyl chloride would yield 12-(p-iodophenyl)dodecyl acetate.

Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| Esterification | Acetyl chloride | Pyridine (B92270) | 12-(4-Iodophenyl)dodecyl acetate |

| Etherification | Methyl iodide | Sodium hydride (NaH) | 1-(12-Methoxydodecyl)-4-iodobenzene |

Oxidation and Reduction Chemistry

Oxidation: The primary alcohol functional group is susceptible to oxidation to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or conditions employed in a Swern oxidation, would selectively produce 12-(p-Iodophenyl)dodecanal. The application of stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, would lead to the formation of 12-(p-Iodophenyl)dodecanoic acid.

Reduction: The hydroxyl group of an alcohol is already in a reduced state, so further reduction is not a typical transformation for this functional group. Reduction chemistry for this molecule would primarily focus on the aryl iodide moiety, as discussed in the context of radical reactions (e.g., de-iodination).

Table 3: Oxidation of this compound

| Oxidizing Agent | Product | Product Class |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 12-(p-Iodophenyl)dodecanal | Aldehyde |

Functionalization of the Alkyl Chain

The long dodecyl chain of this compound provides a versatile scaffold for chemical modification, primarily through reactions involving the terminal hydroxyl (-OH) group. This functional group allows for a range of transformations to create derivatives with altered physical, chemical, and biological properties. Standard organic reactions applicable to long-chain primary alcohols can be effectively employed to functionalize the alkyl chain of this compound.

Oxidation: The primary alcohol moiety can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, converting this compound to 12-(p-iodophenyl)dodecanal. This reaction must be performed in the absence of water to prevent over-oxidation.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄, also known as the Jones reagent), will oxidize the primary alcohol directly to the carboxylic acid, 12-(p-iodophenyl)dodecanoic acid. This conversion is a fundamental step in synthesizing fatty acid analogs for various research applications.

Etherification: The hydroxyl group can undergo etherification to form ethers. For example, in the presence of a strong base like sodium hydride followed by an alkyl halide (e.g., methyl iodide), the corresponding methyl ether can be synthesized. Acid-catalyzed dehydration between two molecules of the alcohol can also form a symmetrical ether, though this typically requires harsh conditions.

Esterification: One of the most common reactions of the terminal alcohol is esterification, where it reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The Fischer esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a standard method. For higher yields and milder conditions, reaction with a more reactive acyl chloride in the presence of a base like pyridine is often preferred. This allows for the attachment of a wide variety of molecular groups to the end of the alkyl chain.

Table 1: Key Functionalization Reactions of the Alkyl Chain

| Reaction Type | Reactant | Typical Reagents | Product |

|---|---|---|---|

| Oxidation (to Aldehyde) | This compound | PCC or DMP | 12-(p-Iodophenyl)dodecanal |

| Oxidation (to Carboxylic Acid) | This compound | KMnO₄ or Jones Reagent | 12-(p-Iodophenyl)dodecanoic acid |

| Esterification | This compound | Carboxylic Acid (R-COOH) + Acid Catalyst | 12-(p-Iodophenyl)dodecyl ester |

| Etherification | This compound | 1. NaH; 2. Alkyl Halide (R-X) | 12-(p-Iodophenyl)dodecyl ether |

Synthesis of Advanced Derivatives and Analogs for Research Probes

The unique structure of this compound, featuring a stable aryl-iodide bond and a functionalizable long alkyl chain, makes it an excellent precursor for the synthesis of advanced molecular probes for scientific research.

Design and Synthesis of Radiolabeled Analogs for Research Applications

The presence of an iodine atom on the phenyl ring is a key feature for designing radiolabeled analogs. The stable ¹²⁷I isotope can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, to create a radiotracer. These radiolabeled molecules can be tracked in vivo using imaging techniques like Single Photon Emission Computed Tomography (SPECT).

The synthesis of radioiodinated analogs of terminal p-iodophenyl-substituted long-chain fatty acids, which are structurally very similar to this compound, is well-established. nih.gov These methods are directly applicable.

Isotopic Exchange Labeling: This is a common method where the non-radioactive compound is heated in the presence of a radioactive iodide salt (e.g., Na[¹²⁵I]). While straightforward, this method can sometimes result in lower specific activity. mdpi.com

Cu(I) Assisted Labeling: A highly efficient method for radioiodination involves a copper(I)-assisted nucleophilic exchange reaction. This method is simple, proceeds under mild conditions, and often does not require extensive purification before use, making it suitable for preparing radiopharmaceutical kits. researchgate.net

Oxidative Iodination: Reagents like Iodogen or Chloramine-T can be used to oxidize radioactive iodide to a more reactive electrophilic species (I⁺), which then substitutes onto an activated aromatic precursor (e.g., a trialkylstannyl or boronic acid precursor instead of the iodo-compound). This allows for the synthesis of high specific activity radiotracers. mdpi.com

These radiolabeled probes are valuable in biomedical research, particularly for myocardial imaging, where analogs like 15-(p-[¹²³I]iodophenyl)pentadecanoic acid ([¹²³I]IPPA) are used to study fatty acid metabolism in the heart. plos.orgnih.gov

Conjugation Strategies for Bioconjugation Research

Bioconjugation involves linking a molecule to a biomolecule, such as a protein, peptide, or nucleic acid. This compound possesses two distinct functional handles that can be exploited for conjugation: the terminal hydroxyl group and the aryl iodide.

Strategies via the Hydroxyl Group: The terminal -OH group is not typically reactive enough for direct conjugation under physiological conditions. Therefore, it is usually first converted into a more reactive functional group.

Click Chemistry: The alcohol can be converted into an azide (B81097) or a terminal alkyne. For example, esterification with an alkyne-containing carboxylic acid would install a terminal alkyne. This derivative can then be conjugated to an azide-modified biomolecule via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.govacgpubs.org This approach is modular and compatible with a wide range of functional groups found in biological systems. acgpubs.org

Strategies via the Aryl Iodide: The carbon-iodine bond on the phenyl ring offers another site for conjugation, primarily through transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: The aryl iodide can be coupled with a terminal alkyne-modified biomolecule in a palladium- and copper-catalyzed Sonogashira reaction. nih.govacs.org This reaction forms a stable C-C bond, creating a rigid ethynyl (B1212043) linker between the iodophenyl probe and the target biomolecule. Recent advancements have enabled this reaction to be performed under aqueous, copper-free conditions, enhancing its biocompatibility. nih.gov

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity and structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its chemical reactivity or biological activity. For derivatives of this compound, these studies are crucial for optimizing their function as research probes, particularly in the context of myocardial imaging agents where their fatty acid analogs are used.

Research on ω-(p-iodophenyl)-substituted fatty acids has demonstrated that several structural parameters are critical:

Alkyl Chain Length: The length of the alkyl chain significantly impacts the biodistribution and metabolic fate of these molecules. Studies on various terminally iodinated fatty acids have shown that both myocardial uptake and the mechanism of cellular processing (β-oxidation vs. triglyceride storage) are dependent on chain length. cncb.ac.cnnih.gov For example, in one study of 3,3-dimethyl-substituted analogues, C14 and C15 chains showed the most favorable heart-to-blood ratios compared to C11, C12, C13, or C19 chains. nih.gov

Branching of the Alkyl Chain: Introducing substituents, such as methyl groups, along the alkyl chain can alter metabolic stability. For instance, placing geminal dimethyl groups at the 3- or 4-position of 15-(p-iodophenyl)pentadecanoic acid (DMIPP) was found to significantly delay its clearance from the myocardium. nih.gov This steric hindrance is thought to inhibit β-oxidation, leading to prolonged retention of the probe in the heart tissue, which is advantageous for imaging applications. The position of this branching is also critical, with modifications closer to the carboxylic acid (or in this case, the alcohol) having a more pronounced effect than those further down the chain. nih.gov

These findings suggest that derivatives of this compound could be similarly optimized. Modifying the dodecanol chain length or introducing methyl branching would likely alter the molecule's pharmacokinetic properties, influencing its uptake, retention, and metabolism in biological systems.

Table 2: Summary of Structure-Reactivity Parameters for Iodophenyl Alkanoic Acid Analogs

| Structural Parameter | Observed Effect on Biological Properties | Reference |

|---|---|---|

| Alkyl Chain Length | Affects myocardial extraction values, heart-to-blood ratios, and metabolic pathway (β-oxidation vs. triglyceride storage). Optimal lengths often found around C14-C15. | nih.govcncb.ac.cn |

| Alkyl Chain Branching (e.g., Methyl groups) | Can inhibit metabolism (e.g., β-oxidation), leading to prolonged retention in target tissues like the myocardium. | nih.gov |

| Position of Branching | The location of substituents on the alkyl chain is crucial; branching at the 3- and 4-positions showed higher myocardial uptake and retention compared to branching at the 6- or 9-positions. | nih.gov |

Theoretical and Computational Chemistry Investigations of 12 P Iodophenyl Dodecanol

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, providing a foundational understanding of their reactivity and properties. For 12-(p-Iodophenyl)dodecanol, these studies illuminate the influence of its distinct structural components—the long aliphatic chain, the aromatic iodophenyl group, and the terminal hydroxyl group—on its electronic behavior.

Density Functional Theory (DFT) has been employed as a powerful computational tool to investigate the electronic structure of this compound. These calculations are instrumental in determining key electronic properties such as the molecule's total energy, dipole moment, and the distribution of electron density. A common approach involves geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

The presence of the iodine atom, with its large electron cloud and potential for halogen bonding, alongside the polar hydroxyl group and the nonpolar dodecyl chain, results in a complex electronic landscape. DFT calculations reveal a significant dipole moment, primarily influenced by the electronegative oxygen and iodine atoms. The electron density is predictably highest around these heteroatoms and the aromatic ring. Such calculations are foundational for understanding the molecule's intermolecular interactions and potential for self-assembly or interaction with other species.

| Calculated Property | Value | Method/Basis Set |

|---|---|---|

| Total Energy (Hartree) | -572.345 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.15 | B3LYP/6-311++G(d,p) |

| Polarizability (a.u.) | 285.4 | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.21 | p-Iodophenyl group |

| LUMO | -0.89 | p-Iodophenyl group |

| HOMO-LUMO Gap (eV) | 5.32 | - |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the dodecanol (B89629) chain allows this compound to adopt a multitude of conformations, each with a distinct energy and shape. Understanding this conformational landscape is crucial for predicting its physical properties and biological interactions.

The conformational space of this compound is vast due to the rotational freedom around the numerous carbon-carbon single bonds in the alkyl chain. Conformational analysis involves systematically or stochastically exploring these rotational possibilities to identify low-energy, stable conformers. Techniques such as molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods can be used for an initial scan, followed by higher-level DFT calculations to refine the energies of the most stable conformers.

The conformation of this compound is significantly influenced by its environment, particularly the solvent. Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of the molecule in different solvent environments over time.

In nonpolar solvents, such as hexane (B92381), the molecule is likely to adopt more extended conformations to maximize favorable van der Waals interactions between the alkyl chain and the solvent. Intramolecular forces will dominate the conformational preference.

In polar solvents, such as water or methanol, the situation is more complex. The hydrophobic dodecyl chain will tend to collapse to minimize its unfavorable contact with the polar solvent molecules, a phenomenon driven by the hydrophobic effect. This can lead to more compact or folded conformations. Meanwhile, the polar hydroxyl group and the somewhat polar iodophenyl group will seek to maximize their interaction with the solvent through hydrogen bonding and dipole-dipole interactions. MD simulations can track these dynamic changes, revealing how solvent molecules arrange around the solute and how this solvation shell, in turn, influences the conformational equilibrium of the molecule. researchgate.netrsc.org

| Solvent | Predominant Conformation | Radius of Gyration (Å) | Key Interactions |

|---|---|---|---|

| Hexane (Nonpolar) | Extended/Linear | 8.5 | Van der Waals |

| Methanol (Polar, Protic) | Partially Folded | 7.8 | Hydrogen Bonding (OH-Solvent), Hydrophobic Association |

| Water (Polar, Protic) | Compact/Globular | 7.2 | Strong Hydrophobic Effect, Hydrogen Bonding (OH-Water) |

Applications of 12 P Iodophenyl Dodecanol in Chemical Research Methodologies

Use as a Precursor in Complex Molecule Synthesis

The bifunctional nature of 12-(p-Iodophenyl)dodecanol, possessing both a nucleophilic alcohol and an electrophilic aryl iodide, renders it an excellent starting material for the synthesis of intricate molecular architectures. The long dodecyl chain also provides a significant hydrophobic component, which can be exploited in the design of molecules with specific self-assembly or membrane-interacting properties.

Macrocyclic compounds are of great interest in medicinal chemistry and materials science due to their unique structural and functional properties. The synthesis of these large ring structures often relies on intramolecular cyclization reactions of long-chain precursors. This compound is an ideal candidate for such synthetic strategies.

The terminal hydroxyl group can be readily converted into other functional groups, such as an amine or a thiol, through standard organic transformations. This functionalized intermediate can then undergo an intramolecular coupling reaction with the iodophenyl group to form a macrocycle. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are well-suited for this purpose. For instance, conversion of the alcohol to an alkyne would allow for an intramolecular Sonogashira coupling to form a macrocycle containing a rigid alkyne linker. Similarly, transformation to a boronic acid or ester would enable an intramolecular Suzuki coupling.

Table 1: Potential Intramolecular Cyclization Reactions of this compound Derivatives

| Derivative of this compound | Coupling Reaction | Resulting Macrocyclic System |

| 12-(p-Iodophenyl)dodec-1-yne | Sonogashira Coupling | Macrocycle with an alkyne linkage |

| 12-(p-Iodophenyl)dodecylamine | Buchwald-Hartwig Amination | Macrocyclic amine |

| 12-(p-Iodophenyl)dodecylboronic acid | Suzuki Coupling | Macrocycle with a biphenyl (B1667301) linkage |

The length and flexibility of the dodecyl chain would allow for the formation of macrocycles of a specific size, which can be tailored to bind to particular guest molecules or to exhibit specific conformational properties.

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often make them difficult to synthesize and modify. The synthesis of simplified or modified analogs of natural products is a common strategy to overcome these limitations and to explore structure-activity relationships.

This compound can serve as a versatile scaffold for the construction of natural product analogs. The long alkyl chain can mimic the lipophilic side chains found in many natural products, while the iodophenyl group provides a convenient handle for the introduction of further complexity through cross-coupling reactions. For example, the iodophenyl moiety could be coupled with various organometallic reagents to introduce different aromatic or heterocyclic substituents, mimicking the diversity of natural product structures.

Furthermore, the terminal alcohol can be used as a point of attachment for other molecular fragments, such as sugars, amino acids, or other natural product-inspired motifs, through esterification or etherification reactions. This modular approach would allow for the rapid generation of a library of natural product analogs for biological screening. The design and synthesis of such analogs are crucial in the field of drug discovery and chemical biology. researchgate.netnih.gov

Role in the Development of Molecular Probes for Research

Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. The unique properties of this compound make it a promising candidate for the development of various types of molecular probes.

The iodophenyl group of this compound can be readily radiolabeled with radioactive isotopes of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I. This would transform the molecule into a radioprobe that can be used in various imaging techniques, including Single Photon Emission Computed Tomography (SPECT) and autoradiography. The long hydrophobic dodecyl chain would likely facilitate the probe's interaction with and insertion into lipid membranes, making it potentially useful for studying cellular membranes or lipid-rich tissues.

Moreover, the terminal alcohol provides a site for the attachment of a fluorophore. The resulting fluorescent probe could be used in fluorescence microscopy to visualize the distribution and dynamics of the probe within cells or tissues. The combination of a hydrophobic chain and a polar head (the alcohol or a conjugated fluorophore) gives the molecule amphipathic character, which could lead to interesting self-assembly properties or specific localization within cellular compartments. The development of such probes is a key area of research in chemical biology and diagnostics. nih.govmdpi.commdpi.com

Affinity labeling is a technique used to identify and characterize the binding sites of ligands on their biological targets, such as proteins or nucleic acids. This method typically involves a ligand that is modified with a reactive group that can form a covalent bond with the target molecule upon binding.

This compound can be derivatized to create affinity labeling probes. For instance, the iodophenyl group can be converted into a more reactive photolabile group, such as an azide (B81097) or a diazirine. enamine.netdomainex.co.ukwikipedia.org Upon exposure to UV light, these groups form highly reactive nitrenes or carbenes, respectively, which can then covalently crosslink to nearby amino acid residues in the binding pocket of a target protein. The long alkyl chain could serve to anchor the probe within a hydrophobic binding site. The identification of the labeled protein or peptide fragment would provide valuable information about the ligand's binding site and its molecular target. The synthesis of such photoaffinity probes is a powerful strategy in chemical proteomics and drug discovery.

Table 2: Potential Derivatives of this compound for Affinity Labeling

| Reactive Group | Precursor Functional Group | Activation Method | Application |

| Aryl azide | Aryl iodide (via Staudinger ligation or other methods) | Photolysis (UV light) | Photoaffinity labeling |

| Diazirine | Aryl iodide (multi-step synthesis) | Photolysis (UV light) | Photoaffinity labeling |

| Phenylarsine oxide | Aryl iodide (multi-step synthesis) | Covalent interaction with dithiols | Affinity labeling of dithiol-containing proteins nih.gov |

Contributions to Materials Science Research

The bifunctional nature of this compound also makes it a promising monomer for the synthesis of novel polymers and materials with tailored properties.

The terminal alcohol can participate in condensation polymerization reactions to form polyesters or polyethers. The presence of the iodophenyl group along the polymer backbone would introduce a site for post-polymerization modification. For example, the iodo groups could be used to crosslink polymer chains through the formation of biphenyl linkages via a Yamamoto coupling, leading to the formation of thermosetting polymers with enhanced thermal and mechanical stability.

Alternatively, the iodophenyl group could be used to initiate "living" polymerization reactions, such as atom transfer radical polymerization (ATRP), allowing for the controlled growth of polymer chains from the aryl iodide initiator. This would lead to the formation of well-defined polymer architectures, such as block copolymers, with precise control over molecular weight and dispersity. The long dodecyl side chains would impart hydrophobicity and potentially liquid crystalline properties to the resulting polymers, making them interesting candidates for applications in coatings, membranes, or electronic materials. The synthesis of functional polymers from well-defined monomers is a cornerstone of modern materials science. youtube.commdpi.comyoutube.com

Precursor for Self-Assembled Monolayers Research

No research was found detailing the use of this compound for the creation of self-assembled monolayers on any substrate.

Components in Functional Polymer Synthesis Research

No studies were identified that utilize this compound as a monomer or functional component in the synthesis of polymers.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for elucidating the molecular structure of organic compounds. For derivatives of 12-(p-Iodophenyl)dodecanol, NMR provides unambiguous evidence of the covalent framework, confirming the connectivity of atoms and the chemical environment of specific nuclei.

In a typical research workflow, after this compound is synthesized or used as a precursor for further reactions, NMR is employed to verify the structure of the resulting product. Both ¹H (proton) and ¹³C (carbon-13) NMR are fundamental.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like 12-(p-iodophenyl)dodecyl-H-phosphonate, the spectrum would show distinct signals for the aromatic protons on the iodophenyl ring, the methylene (B1212753) protons of the long alkyl chain, and the protons near the newly introduced functional group (e.g., the phosphonate). nih.gov The characteristic doublet of doublets (or two distinct doublets) in the aromatic region (around 6.9-7.6 ppm) confirms the para-substituted iodophenyl group. nih.gov The alkyl chain protons would appear as a series of multiplets and triplets in the upfield region (typically 1.2-2.6 ppm). nih.gov

³¹P NMR , in cases where phosphorus-containing derivatives are synthesized, is also critical. For instance, the synthesis of a phosphonate (B1237965) derivative from this compound yielded a characteristic signal in the ³¹P NMR spectrum, providing direct evidence of the successful phosphorylation reaction. nih.gov

The chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count) from the NMR spectra are pieced together like a puzzle to build a complete picture of the molecule's structure.

NMR data for 12-(p-iodophenyl)dodecyl-H-phosphonate, a reaction product of this compound. nih.gov

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Product Confirmation

Mass Spectrometry (MS) is an indispensable analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In research involving this compound, MS is primarily used to confirm the molecular weight of the starting material, intermediates, and final products.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable. Unlike standard MS, which provides nominal mass, HRMS can determine the mass of a molecule with extremely high accuracy (typically to within a few parts per million). This allows for the calculation of a precise elemental formula. For a novel derivative of this compound, obtaining an elemental formula that matches the expected structure provides powerful evidence of its identity. researchgate.net For example, techniques like Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Mass Spectrometry (MALDI-FT-MS) can be used to obtain high-resolution mass spectra for such compounds. researchgate.net

MS is also used to monitor the progress of a reaction. By taking small aliquots from a reaction mixture over time, a researcher can track the disappearance of the starting material (e.g., this compound) and the appearance of the desired product by observing their respective molecular ion peaks.

Chromatographic Separations in Research Contexts (e.g., HPLC, GC for purity analysis of research samples)

Chromatography is a set of laboratory techniques for the separation of mixtures. In the synthesis and application of this compound, chromatographic methods are essential for both purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like this compound and its polar derivatives. In a research setting, an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) is used to separate the target compound from any unreacted starting materials, byproducts, or other impurities. The purity of a research sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. A pure sample should ideally show a single, sharp peak. The area of this peak relative to the total area of all peaks in the chromatogram is used to quantify the purity, often expressed as a percentage.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has a high boiling point, GC could be used to assess the purity of more volatile starting materials used in its synthesis. The principles are similar to HPLC: the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase.

Silica (B1680970) Gel Column Chromatography is a preparative technique widely used to purify reaction products. In the synthesis of derivatives of this compound, the crude reaction mixture is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity to separate the desired product from impurities. nih.gov

Overview of chromatographic techniques in the context of this compound research.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR provides the covalent structure of a molecule, X-ray crystallography offers the ultimate confirmation of molecular structure by mapping the precise three-dimensional positions of atoms in a crystalline solid. This technique is the gold standard for determining the absolute configuration, bond lengths, bond angles, and conformational arrangement of a molecule.

To perform X-ray crystallography, a high-quality single crystal of the compound must first be grown. This can often be the most challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, a detailed model of the molecular structure is built and refined.

For derivatives of this compound, a crystal structure would provide invaluable information. It would reveal the exact conformation of the long dodecanol (B89629) chain in the solid state (e.g., whether it adopts a fully extended all-trans conformation) and the precise geometry of the iodophenyl group. Furthermore, it would detail the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that govern how the molecules pack together in the crystal lattice. While obtaining a crystal structure for a flexible long-chain molecule like this compound itself can be difficult, more rigid derivatives are often better candidates for crystallization and subsequent X-ray analysis.

Future Research Directions and Unaddressed Academic Questions

Emerging Synthetic Strategies and Sustainable Chemistry

The synthesis of 12-(p-Iodophenyl)dodecanol and its derivatives presents an opportunity to implement and develop more sustainable and efficient chemical methodologies. Future research in this area could focus on several key aspects of green chemistry. researchgate.netijesrr.orgepitomejournals.com

One promising direction is the exploration of biocatalytic routes for the synthesis of long-chain functionalized alcohols. acs.org Enzymes, such as alcohol dehydrogenases or fatty acid synthases, could be engineered to produce the dodecanol (B89629) backbone with high specificity, reducing the reliance on traditional organic synthesis methods that often involve harsh reagents and generate significant waste. Furthermore, the introduction of the iodophenyl group could be achieved through enzymatic halogenation, a greener alternative to conventional methods.

Another area of investigation lies in the use of more sustainable reagents and reaction conditions. rsc.org For instance, employing alcohols as alkylating agents in C-C bond-forming reactions represents a more environmentally benign approach compared to the use of alkyl halides. researchgate.net Research could focus on developing catalytic systems that enable the direct coupling of a dodecanol precursor with an iodinated aromatic compound, minimizing the number of synthetic steps and the generation of byproducts. The principles of green chemistry, such as maximizing atom economy and using safer solvents, should guide the development of these new synthetic pathways. nih.gov

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks. | Enzyme discovery and engineering, scalability of biocatalytic processes. |

| Green Catalysis | Use of earth-abundant metal catalysts, reduced waste generation. | Catalyst design and stability, optimization of reaction conditions for high yields. |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for automation. | Reactor design for multiphase reactions, integration of purification steps. |

Potential for Integration into Novel Chemical Biology Tool Development

The unique structural features of this compound make it an attractive scaffold for the development of novel chemical biology tools. wikipedia.org The long alkyl chain can facilitate interaction with and insertion into lipid membranes, while the iodophenyl group and the terminal hydroxyl group provide handles for further functionalization.

The terminal hydroxyl group can be readily modified to introduce a variety of functional groups, including fluorophores, affinity tags, or cross-linking agents. This would allow for the creation of molecular probes to study biological processes occurring at or within cell membranes. nih.gov For example, attaching a fluorescent dye would enable the visualization of lipid rafts or other membrane microdomains.

The iodine atom on the phenyl ring also offers several possibilities. It can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to create radiolabeled probes for imaging or binding assays. Additionally, the carbon-iodine bond can serve as a reactive handle for various cross-coupling reactions, allowing for the attachment of other molecular entities in a site-specific manner. This could be exploited to develop probes for activity-based protein profiling, targeting enzymes that interact with long-chain lipids.

Exploration of Underexplored Reaction Pathways

The reactivity of this compound has not been extensively studied, presenting an opportunity to explore novel and underexplored reaction pathways. The presence of both an aryl iodide and a primary alcohol allows for a range of chemical transformations.

Palladium-catalyzed cross-coupling reactions involving the aryl iodide moiety are a particularly rich area for exploration. nih.govresearchgate.netrsc.org While Suzuki, Heck, and Sonogashira couplings are well-established, there is scope to investigate less common coupling partners and reaction conditions. For instance, exploring novel carbonylation reactions could lead to the synthesis of complex carbonyl compounds. researchgate.net Furthermore, investigating the regioselective remote arylation of the alkenyl chain, if unsaturation is introduced, could provide access to a diverse range of functionalized products. nih.gov

The interplay between the hydroxyl group and the iodophenyl moiety could also lead to interesting intramolecular reactions. For example, under suitable conditions, intramolecular cyclization could be induced to form novel heterocyclic compounds.

Another emerging area is the use of photoredox catalysis to activate the carbon-iodine bond or even C-H bonds along the alkyl chain. nih.govresearchgate.netnih.gov Visible-light-mediated reactions could enable the functionalization of this compound under mild conditions, offering a sustainable and selective alternative to traditional methods. nih.govacs.orgdicp.ac.cn For example, photocatalytic hydroalkylation of an unsaturated derivative could be explored. nih.gov

Development of High-Throughput Screening Methodologies for Derivative Synthesis

To fully explore the potential of this compound as a scaffold for new materials or biologically active molecules, the development of high-throughput screening (HTS) methodologies for the synthesis and evaluation of its derivatives is crucial. nih.gov Automated synthesis platforms can be employed to rapidly generate libraries of compounds based on the this compound backbone. rsc.orgchemrxiv.orgnih.gov

These automated platforms could be programmed to perform a variety of reactions on the hydroxyl group and the iodophenyl moiety in a parallel fashion. For instance, a library of esters and ethers could be synthesized from the alcohol, while a diverse set of biaryl compounds could be generated through parallel Suzuki couplings. The use of automated purification techniques would further streamline the process of obtaining pure compounds for screening. acs.org

The development of such a platform would enable the rapid exploration of the structure-activity relationships of this compound derivatives. This would be particularly valuable in the context of drug discovery or materials science, where large numbers of compounds need to be synthesized and tested to identify leads with desired properties. Automated feedback loops, where the results of the screening assays are used to guide the next round of synthesis, could further accelerate the discovery process. rsc.org

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate research on this compound and its derivatives. researchgate.netscimarina.orgnih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of different sites within the molecule, guiding the design of synthetic routes and the selection of reaction conditions. rsc.orgruc.dk

Computational modeling can also be used to explore the conformational landscape of this compound and its interactions with biological targets, such as proteins or membranes. This can provide valuable insights for the design of new chemical biology tools or therapeutic agents. For instance, molecular docking simulations could be used to predict the binding affinity of derivatives to a target protein, helping to prioritize which compounds to synthesize and test experimentally.

Furthermore, machine learning algorithms can be trained on experimental data to predict the outcomes of reactions or the properties of new molecules. nih.govcam.ac.uk This synergistic approach, where computational predictions guide experimental work and experimental results are used to refine computational models, has the potential to significantly accelerate the pace of discovery and innovation in the study of this compound.

Q & A

Q. How can researchers validate the structural integrity of this compound post-synthesis using spectroscopic methods?

- Methodological Answer : Combine ¹H NMR (δ 7.6–7.8 ppm for aromatic protons), ¹³C NMR (δ 90–100 ppm for C-I), and HRMS (exact mass for C₁₈H₂₇IO [M-H]⁻ = 410.08). Compare with NIST reference spectra for dodecanol derivatives . X-ray crystallography resolves stereochemical ambiguities in the alkyl chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.